2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is fused with a thiophene ring and pyrimidinone, providing a planar structure conducive to π-π stacking interactions. The molecule is substituted at the 2-position with a sulfanyl group linked to a 1,2,4-oxadiazole moiety bearing a 2-methylphenyl group, and at the 3-position with a phenyl ring. The oxadiazole ring enhances metabolic stability and influences electronic properties, while the phenyl and methylphenyl groups contribute to hydrophobic interactions.
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c1-14-7-5-6-10-16(14)20-24-18(28-25-20)13-30-22-23-17-11-12-29-19(17)21(27)26(22)15-8-3-2-4-9-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQPBRJVFAOQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives reported in the literature.
Table 1: Structural and Functional Comparison of Thieno-Pyrimidinone Derivatives
Key Observations:
Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidinone core differs from the more common thieno[2,3-d]pyrimidinone scaffold in the orientation of the fused thiophene ring, which may affect binding to planar targets like enzymes .
Substituent Effects :
- Oxadiazole vs. Isoxazole : The 1,2,4-oxadiazole in the target compound (vs. isoxazole in ) offers greater metabolic stability due to reduced susceptibility to hydrolysis .
- Halogenated vs. Methyl Groups : Fluorophenyl (e.g., ) and chlorophenyl (e.g., ) substituents enhance electronic effects and binding affinity compared to methylphenyl in the target compound, though methylphenyl improves lipophilicity.
Synthetic Routes: The target compound’s synthesis likely involves coupling a preformed 1,2,4-oxadiazole with a thieno-pyrimidinone intermediate, analogous to methods using cesium carbonate/DMF for sulfanyl linkage formation (e.g., ). By contrast, compounds with isoxazole substituents (e.g., ) employ nucleophilic substitution under milder conditions.
Limitations in Available Data:
- No direct pharmacological or physicochemical data (e.g., IC50, logP) for the target compound are provided in the evidence.
- Comparisons rely on structural extrapolation and synthesis pathways rather than experimental results.
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